3-(2-Fluorophenyl)propane-1-thiol
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Overview
Description
3-(2-Fluorophenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzene and 3-chloropropane-1-thiol.
Reaction Conditions: A common method involves a nucleophilic substitution reaction where 2-fluorobenzene is reacted with 3-chloropropane-1-thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is typically purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: H2O2, NaIO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: 3-(2-Fluorophenyl)propane-1-thiol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of thiol-containing molecules on biological systems. It can act as a probe to investigate thiol-disulfide exchange reactions and redox biology.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with thiol-sensitive enzymes and proteins. Its fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)propane-1-thiol exerts its effects involves interactions with thiol-sensitive molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways related to redox regulation and signal transduction.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of fluorine. It may have different reactivity and biological activity.
3-(2-Bromophenyl)propane-1-thiol: Contains a bromine atom, which can affect its chemical properties and applications.
3-(2-Methylphenyl)propane-1-thiol: The presence of a methyl group instead of a halogen can lead to different chemical behavior and uses.
Uniqueness: 3-(2-Fluorophenyl)propane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQMLPDPEROKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCS)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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